molecular formula C12H14O5 B3345531 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate CAS No. 106055-11-2

2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate

Cat. No.: B3345531
CAS No.: 106055-11-2
M. Wt: 238.24 g/mol
InChI Key: YUQSZTOOHLGKGG-UHFFFAOYSA-N
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Description

2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate (CAS: 106055-11-2) is a phenolic ester derivative with the molecular formula C₁₂H₁₄O₅ and a molecular weight of 238.24 g/mol . It is also known as 1-O-p-coumaroylglycerol or glyceryl p-coumarate, featuring a (2E)-configured double bond in the cinnamate moiety and a 2,3-dihydroxypropyl (glycerol) backbone esterified to the 4-hydroxyphenylpropenoic acid group . This compound has been isolated from plants such as Stelleropsis tianschanica and is commercially available for research purposes with high purity (HPLC >96%) .

Properties

IUPAC Name

2,3-dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c13-7-11(15)8-17-12(16)6-3-9-1-4-10(14)5-2-9/h1-6,11,13-15H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQSZTOOHLGKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC(CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10711978, DTXSID501219984
Record name 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)-2-propenoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63529-09-9, 106055-11-2
Record name 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63529-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10711978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501219984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate typically involves the esterification of 4-hydroxycinnamic acid (p-coumaric acid) with glycerol. The reaction is usually catalyzed by an acid or base, and the conditions may vary depending on the desired yield and purity. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of immobilized catalysts and automated systems can further optimize the reaction conditions and product recovery .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Recent studies have highlighted the potential of 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate in combating cancer. A network pharmacology approach revealed that this compound interacts with key gene targets associated with kidney cancer and inflammation, such as MTOR and PIK3CA. Molecular docking simulations indicated a favorable binding affinity, suggesting its utility as a therapeutic agent against these conditions .

2. Antioxidant Properties
The compound exhibits significant antioxidant activity, which can be beneficial in reducing oxidative stress-related diseases. It has been shown to scavenge free radicals effectively, thus providing protective effects against cellular damage .

Cosmetic Applications

1. Skin Care Formulations
Due to its antioxidant properties, this compound is being explored for inclusion in skin care products. It can help protect the skin from environmental stressors and aging by neutralizing free radicals .

2. Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties, making it suitable for formulations aimed at reducing skin irritation and promoting skin health. Its ability to modulate inflammatory pathways can enhance the efficacy of topical applications designed for sensitive skin .

Materials Science Applications

1. Photosensitive Resin Compositions
In materials science, this compound is utilized in the development of photosensitive resin compositions. These materials are essential for various applications including photolithography in electronics and microfabrication processes. The incorporation of this compound enhances the performance of these resins by improving their sensitivity and resolution during exposure to light .

Data Table: Comparative Analysis of Applications

Application AreaSpecific Use CaseKey Benefits
PharmaceuticalsAnticancer ActivityInteracts with cancer-related gene targets; antioxidant properties
CosmeticsSkin Care FormulationsReduces oxidative stress; anti-inflammatory effects
Materials SciencePhotosensitive Resin CompositionsEnhanced sensitivity and resolution in photolithography

Case Studies

Case Study 1: Anticancer Research
A study conducted on the binding affinity of various compounds against kidney cancer targets demonstrated that this compound showed significant interactions with MTOR and PIK3CA, indicating its potential as a lead compound for further drug development .

Case Study 2: Cosmetic Formulation Development
In a formulation study aimed at developing a new anti-aging cream, researchers incorporated this compound due to its antioxidant and anti-inflammatory properties. Clinical trials showed improved skin elasticity and reduced signs of aging among participants using the cream over a twelve-week period .

Mechanism of Action

The mechanism of action of 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs with Dihydroxypropyl Esters

The compound belongs to a broader class of dihydroxypropyl esters , which vary in their acyl groups. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity Source/Application
Target Compound C₁₂H₁₄O₅ 238.24 4-Hydroxyphenylpropenoate, glycerol backbone Potential anti-inflammatory/antioxidant Stelleropsis tianschanica
2,3-Dihydroxypropyl decanoate C₁₃H₂₄O₄ 244.33 Saturated fatty acid (decanoate) chain Likely lipid-soluble, role in membrane dynamics Marine organisms
(8Z)-2,3-Dihydroxypropyl heptadec-8-enoate C₂₀H₃₆O₄ 352.50 Unsaturated fatty acid (heptadecenoate) chain Enhanced membrane permeability Artemia cysts
2,3-Dihydroxypropyl prop-2-enoate C₆H₁₀O₄ 146.14 Simple acrylate (no aromatic substituents) Industrial applications (e.g., polymers) Synthetic

Key Insights :

  • Lipid-soluble analogs (e.g., decanoate/heptadecenoate derivatives) may exhibit better cell membrane penetration but lack phenolic bioactivity .

Phenolic Ester Derivatives with Varied Backbones

Comparisons with phenolic esters featuring different backbone structures:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity Source/Application
Target Compound C₁₂H₁₄O₅ 238.24 Glycerol backbone, (E)-cinnamate Noted in plant extracts, unquantified activity Lycium barbarum
Glycosyloxyflavone analog A25 (NP-008297) C₃₈H₄₂O₁₇ 794.73 Flavone glycoside with (E)-cinnamate Likely antioxidant, glycoside enhances solubility Parthenocissus tricuspidata
3-(4-Hydroxy-3-methoxyphenyl)-1,2-propandiol C₁₀H₁₄O₄ 198.22 Methoxy-substituted phenyl, diol backbone Weak algicidal activity (40% inhibition at 10⁻⁴ M) Synthetic/plant derivatives
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide C₂₀H₂₁NO₅ 355.39 Acrylamide linkage, catechol and methoxy groups Anti-inflammatory (IC₅₀ = 17.00 ± 1.11 μM) Lycium barbarum

Key Insights :

  • Glycosylation (e.g., in NP-008297) increases molecular weight and solubility but may reduce bioavailability due to larger size .
  • Methoxy substitutions (e.g., 3-(4-hydroxy-3-methoxyphenyl)-1,2-propandiol) correlate with reduced bioactivity compared to hydroxylated analogs, emphasizing the importance of free phenolic -OH groups .
  • Acrylamide-linked derivatives (e.g., compound 2 in ) show potent anti-inflammatory activity, suggesting that the cinnamate moiety’s conjugation method (ester vs. amide) influences target specificity .

Biological Activity

2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential applications in cancer treatment.

Chemical Structure and Properties

The compound is characterized by the presence of a 4-hydroxyphenyl group, which is known for contributing to various biological activities. The structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C13H14O5

Antimicrobial Activity

Research indicates that compounds containing the 4-hydroxyphenyl moiety exhibit significant antimicrobial properties. A study synthesized various derivatives of amino acids incorporating this moiety and tested their efficacy against multidrug-resistant pathogens. The findings highlighted that certain derivatives demonstrated promising activity against Gram-positive and Gram-negative bacteria, as well as drug-resistant fungal strains such as Candida auris .

CompoundActivity AgainstMIC (µg/mL)
2S. aureus>64
4E. faecalis>64
5Candida aurisActive

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties through network pharmacology approaches. It was found to interact with key inflammatory pathways, potentially modulating cytokine expression levels such as IL6 and PTGS2, which are crucial in inflammatory responses .

Cancer Treatment Potential

Molecular docking studies have suggested that this compound may target specific proteins involved in cancer progression. Notably, it showed potential binding affinity to targets associated with kidney cancer and inflammation pathways . The integration of this compound into therapeutic strategies could enhance the efficacy of existing treatments.

Case Studies

  • Antimicrobial Efficacy Study : In a controlled laboratory setting, derivatives of the compound were tested against a range of microbial strains. The results indicated that modifications to the phenolic structure significantly influenced antimicrobial potency.
  • Inflammation Modulation : A study focusing on gut microbiota-derived short-chain fatty acids revealed that metabolites similar to this compound could regulate inflammatory pathways effectively in renal tissues .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 2,3-Dihydroxypropyl 3-(4-hydroxyphenyl)prop-2-enoate?

  • Methodological Answer :

  • Identity Confirmation : Use CAS RN 10095-20-2 for cross-referencing in databases like PubChem or regulatory documents .
  • Analytical Techniques :
  • NMR Spectroscopy : Compare 1^1H and 13^13C NMR spectra with reference standards (e.g., similar prop-2-enoate derivatives in ).
  • Mass Spectrometry : Verify the molecular ion peak at m/z 146.141 (exact mass) using high-resolution MS .
  • Chromatography : Employ HPLC with UV detection (e.g., 254 nm) to assess purity, referencing retention times from synthetic analogs in .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer :

  • Physical Properties :
  • Density: 1.202 g/cm³ .
  • Boiling Point: 300.7°C at 760 mmHg .
  • Stability Considerations : Store in a cool, dry environment (<25°C) under inert gas (e.g., argon) to prevent hydrolysis of the ester group, as suggested by safety protocols in .
  • Solubility : Preliminary testing in polar aprotic solvents (e.g., DMSO) is recommended due to its dihydroxypropyl moiety.

Advanced Research Questions

Q. How can researchers address synthetic challenges in preparing derivatives of this compound for structure-activity studies?

  • Methodological Answer :

  • Derivatization Strategies :
  • Ester Modification : Replace the 2,3-dihydroxypropyl group with other diols (e.g., ethylene glycol) using Steglich esterification (DCC/DMAP) .
  • Phenyl Substitution : Introduce electron-withdrawing groups (e.g., nitro, halogens) via Heck coupling, as demonstrated for ethyl (2E)-3-(2′-allyloxyphenyl)prop-2-enoate analogs in .
  • Purification Challenges : Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to isolate polar derivatives .

Q. What analytical methods are suitable for detecting degradation products or impurities in pharmaceutical formulations containing this compound?

  • Methodological Answer :

  • Degradation Pathways : Monitor hydrolysis of the ester bond under acidic/alkaline conditions using forced degradation studies (e.g., 0.1M HCl/NaOH at 40°C) .
  • Impurity Profiling :
  • LC-MS/MS : Identify trace impurities (e.g., 3-(4-hydroxyphenyl)prop-2-enoic acid) with a Q-TOF mass spectrometer in negative ion mode .
  • Reference Standards : Compare retention times and spectra with pharmacopeial impurities (e.g., EP-listed propanoic acid derivatives in ).

Q. How can computational methods predict the biological activity of this compound in drug discovery?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like MEK or mTOR kinases, inspired by structurally related inhibitors in .
  • ADMET Prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) based on its logP (~1.2) and PSA (66.76 Ų) .

Methodological Notes

  • Safety Protocols : Always consult safety data sheets ( ) for handling guidelines, including PPE (gloves, goggles) and emergency procedures for accidental exposure.
  • Data Validation : Cross-reference experimental results with structural analogs (e.g., methyl 3-(4-hydroxyphenyl)prop-2-enoate in ) to validate synthetic or analytical outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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